



Application Notes and Protocols for Intracerebroventricular Injection of Endomorphin-1 Acetate

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Compound of Interest		
Compound Name:	Endomorphin 1 acetate	
Cat. No.:	B15619490	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Endomorphin-1 is an endogenous tetrapeptide with the amino acid sequence Tyr-Pro-Trp-Phe-NH2.[1][2] It is a highly potent and selective agonist for the μ-opioid receptor, playing a significant role in pain modulation and other neurological processes.[1][2][3][4][5][6] Intracerebroventricular (ICV) injection is a critical technique for investigating the central effects of Endomorphin-1, bypassing the blood-brain barrier to directly target the central nervous system. These application notes provide detailed protocols for the preparation and ICV administration of Endomorphin-1 acetate in rodent models.

Data Presentation Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies involving the intracerebroventricular administration of Endomorphin-1.

Table 1: In Vivo Efficacy of Endomorphin-1 Acetate



Parameter	Animal Model	Dosage	Route of Administration	Observed Effect
Antinociception (Tail-flick)	ICR Mice	ED50: 6.16 nM	Intracerebroventr icular (ICV)	Dose-dependent inhibition of the tail-flick response.[4][7]
Orofacial Dyskinesia	Rats	1.8 pmol	Bilateral, Globus Pallidus	Significant increase in orofacial movements.[8]
Orofacial Dyskinesia	Rats	18 pmol	Bilateral, Globus Pallidus	Robust increase in orofacial movements.[8]
Locomotor Activity	Rats	0.3 - 1.0 nmol	Posterior Ventral Tegmental Area	Robust, dose- dependent increases in locomotor activity.[9]
Reward (Self- Administration)	Rats	50 - 250 pmol/infusion	Posterior Ventral Tegmental Area	Rats learned to self-administer Endomorphin-1.
Inhibition of Neuronal Firing	Rats	5–100 pmol	Intracerebroventr icular (ICV)	Reduced firing rates of oxytocin and vasopressin cells.[10]

Table 2: Stereotaxic Coordinates for Intracerebroventricular Injection



Animal Model	Anteroposterio r (AP) from Bregma	Mediolateral (ML) from Midline	Dorsoventral (DV) from Skull Surface	Reference
Mouse	-0.5 mm	±1.0 mm	-2.0 to -2.5 mm	[11]
Mouse	-0.6 mm	±1.15 mm	-1.6 mm	[12]
Mouse	-0.5 mm	±1.0 mm	-2.3 mm	[13]
Rat	-0.8 mm	±1.5 mm	-3.5 to -4.0 mm	[11]
Rat	-0.12 mm	±1.6 mm	-4.3 mm	[14]
Rat	-1.0 mm	±2.4 mm	-4.0 mm	[14]

Experimental Protocols

Protocol 1: Preparation of Endomorphin-1 Acetate Solution for ICV Injection

This protocol outlines the steps for preparing a sterile, ready-to-inject solution of Endomorphin-1 acetate.

Materials:

- Endomorphin-1 acetate salt
- Sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or sterile 0.9% saline
- · Sterile, low-protein-binding microcentrifuge tubes
- · Calibrated micropipettes with sterile, low-retention tips
- Vortex mixer
- 0.22 μm sterile syringe filter

Procedure:



- Calculate the required amount: Determine the desired final concentration and volume of the Endomorphin-1 acetate solution. It is advisable to prepare a slightly larger volume than needed to account for any potential loss during handling.
- Weighing the peptide: In a sterile environment, accurately weigh the required amount of Endomorphin-1 acetate powder using a calibrated analytical balance.
- Reconstitution: Add the appropriate volume of sterile aCSF or 0.9% saline to the microcentrifuge tube containing the peptide.
- Dissolution: Gently vortex the solution to ensure complete dissolution of the peptide. Avoid vigorous shaking to prevent peptide degradation.
- Storage: For immediate use, the solution can be kept on ice. For short-term storage (up to 24 hours), store at 2-8°C. For long-term storage, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Intracerebroventricular (ICV) Injection in Rodents (Stereotaxic Method)

This protocol describes the standard procedure for accurate ICV injection using a stereotaxic apparatus.

Materials:

- Anesthetized rodent (e.g., mouse or rat)
- Stereotaxic frame
- Anesthesia system (e.g., isoflurane vaporizer)
- Heating pad to maintain body temperature



- Surgical tools (scalpel, scissors, forceps)
- Dental drill with a small burr bit
- Hamilton syringe with a 33-gauge needle
- Microinjection pump
- Antiseptic solution (e.g., iodine and alcohol)
- Suturing material
- Analgesics for post-operative care

Procedure:

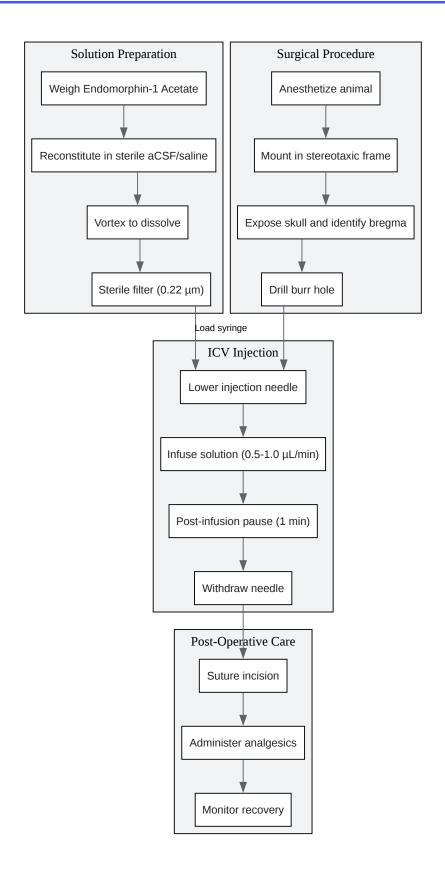
- Anesthesia and Preparation: Anesthetize the animal using an appropriate method (e.g., isoflurane inhalation).[12] Once the animal is fully anesthetized, place it in the stereotaxic frame and ensure the head is level.[11][12] Shave the scalp and clean the surgical area with an antiseptic solution.[11][12]
- Exposing the Skull: Make a midline incision on the scalp to expose the skull.[11][12] Clean the skull surface of any connective tissue.
- Identifying Bregma: Identify the bregma, the junction of the sagittal and coronal sutures.
- Drilling the Burr Hole: Using the appropriate stereotaxic coordinates for the lateral ventricle (refer to Table 2), drill a small hole through the skull.[11][12] Be careful not to damage the underlying brain tissue.
- Injection: Load the Hamilton syringe with the prepared Endomorphin-1 acetate solution and mount it on the microinjection pump. Slowly lower the needle through the burr hole to the target dorsoventral coordinate.
- Infusion: Infuse the solution at a slow and controlled rate (e.g., 0.5-1.0 μ L/min) to prevent tissue damage and backflow.[11] The total injection volume is typically 1-5 μ L for rats and 0.5-2 μ L for mice.[11]



- Post-Infusion: After the infusion is complete, leave the needle in place for an additional minute to allow for diffusion and minimize backflow.[11]
- Closure and Recovery: Slowly withdraw the needle. Suture the scalp incision and provide post-operative care, including analgesics and a warm recovery environment.[11]

Visualizations Experimental Workflow



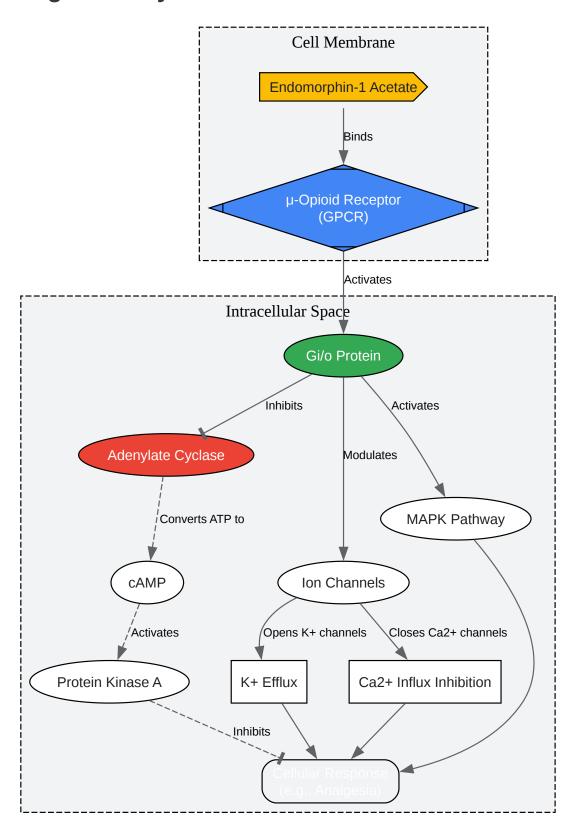


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Caption: Workflow for ICV Injection of Endomorphin-1 Acetate.



Signaling Pathway



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Caption: Endomorphin-1 Signaling via the μ -Opioid Receptor.

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